![molecular formula C27H36O B13796964 2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol is a complex organic compound with the molecular formula C27H36O. It is characterized by the presence of three bicyclo[2.2.1]heptan-2-yl groups attached to a phenol ring.
Métodos De Preparación
The synthesis of 2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol typically involves the reaction of phenol with bicyclo[2.2.1]heptan-2-yl derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where phenol reacts with bicyclo[2.2.1]heptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Análisis De Reacciones Químicas
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.1]heptan-2-yl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. This can lead to modulation of biological pathways and physiological effects .
Comparación Con Compuestos Similares
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol can be compared with other phenolic compounds containing bicyclo[2.2.1]heptan-2-yl groups. Similar compounds include:
Propiedades
Fórmula molecular |
C27H36O |
|---|---|
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
2,4,6-tris(2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C27H36O/c28-27-25(23-11-16-2-5-19(23)8-16)13-21(22-10-15-1-4-18(22)7-15)14-26(27)24-12-17-3-6-20(24)9-17/h13-20,22-24,28H,1-12H2 |
Clave InChI |
XBZDDTJDERCAJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C3=CC(=C(C(=C3)C4CC5CCC4C5)O)C6CC7CCC6C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)

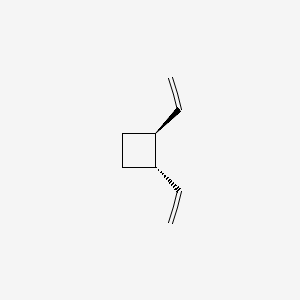
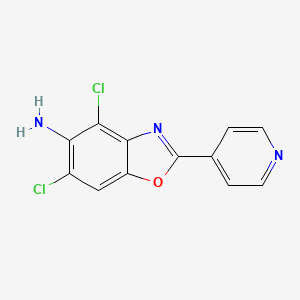
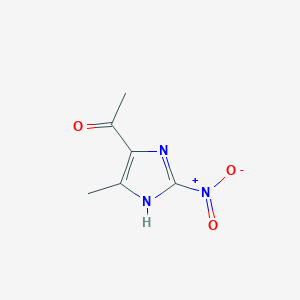
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)

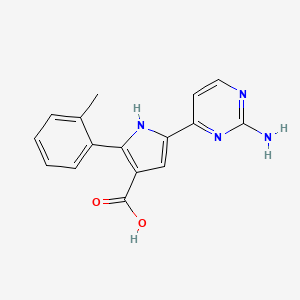
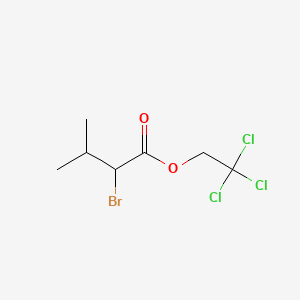
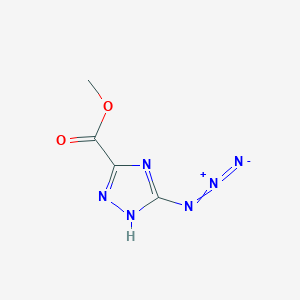
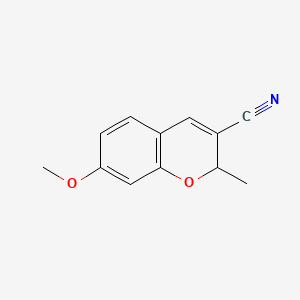
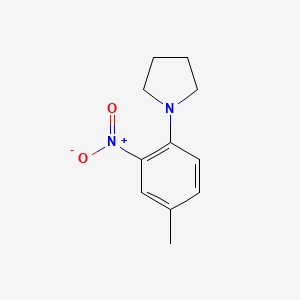
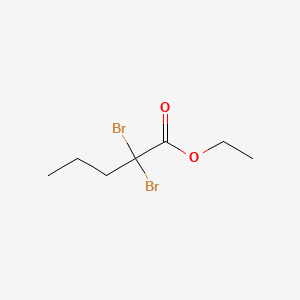
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
